molecular formula C17H16F2N2O2 B2972853 N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1803593-80-7

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No. B2972853
CAS RN: 1803593-80-7
M. Wt: 318.324
InChI Key: KPTAJPQGPOPGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In Alzheimer's disease models, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease models, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Advantages and Limitations for Lab Experiments

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide also has limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide. One area of research could be the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research could be the optimization of dosing and administration methods for therapeutic use. Additionally, further studies could be conducted to investigate the potential therapeutic effects of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide in other diseases, such as Huntington's disease and multiple sclerosis.

Synthesis Methods

The synthesis of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide involves a series of chemical reactions starting with the reaction of 2-acetylpyridine with 3,5-difluorobenzoyl chloride in the presence of a base to form 3-(3,5-difluorobenzoyl)pyridin-2-ol. This intermediate is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base to form the final product, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide.

Scientific Research Applications

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

properties

IUPAC Name

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-17(2,3)16(23)21-15-13(5-4-6-20-15)14(22)10-7-11(18)9-12(19)8-10/h4-9H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTAJPQGPOPGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide

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